molecular formula C5H6N2O3 B8237160 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No.: B8237160
M. Wt: 142.11 g/mol
InChI Key: FMUCJSFAXFPZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a carboxylic acid group and a keto group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylpyrazole using potassium permanganate. This method, however, requires careful control of reaction conditions due to the reactivity of potassium permanganate . Another method involves the reaction of 4-bromopyrazole with n-butyllithium at -78°C, followed by subsequent reactions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the keto and carboxylic acid groups allows for diverse reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism by which 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-methyl-5-oxo-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-7-2-3(5(9)10)4(8)6-7/h2H,1H3,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUCJSFAXFPZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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